molecular formula C44H44P2 B3028790 2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl CAS No. 325773-62-4

2,2'-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1'-biphenyl

Cat. No.: B3028790
CAS No.: 325773-62-4
M. Wt: 634.8 g/mol
InChI Key: UDNDZWUGMDKYNK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl typically involves the reaction of 2,2’-dibromo-1,1’-biphenyl with bis(3,5-dimethylphenyl)phosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like toluene . The reaction mixture is heated to reflux, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified using techniques such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce various organometallic complexes .

Scientific Research Applications

2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl exerts its effects involves coordination to transition metals. The phosphine ligand forms a complex with the metal center, which then participates in various catalytic cycles. The molecular targets include transition metal catalysts, and the pathways involved are typically those of organometallic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis[bis(3,5-dimethylphenyl)phosphino]-1,1’-biphenyl is unique due to its high regioselectivity and efficiency in catalysis. The presence of the 3,5-dimethylphenyl groups provides steric hindrance, which can influence the selectivity and reactivity of the ligand .

Properties

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44P2/c1-29-17-30(2)22-37(21-29)45(38-23-31(3)18-32(4)24-38)43-15-11-9-13-41(43)42-14-10-12-16-44(42)46(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h9-28H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNDZWUGMDKYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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